
Bleomycin-BAPP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bleomycin-BAPP, also known as this compound, is a useful research compound. Its molecular formula is C60H97N19O25S3 and its molecular weight is 1580.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294979. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Applications
Bleomycin-BAPP is primarily utilized in cancer treatment. Its mechanism involves inducing DNA strand breaks through oxidative damage, which is crucial for its antitumor efficacy. However, studies have shown that while this compound exhibits similar activity against certain tumors compared to its parent compound, it also has enhanced pulmonary toxicity.
Case Study: Antitumor Activity Comparison
A study comparing the pulmonary toxicity and antitumor activity of this compound with other agents revealed that this compound was significantly more toxic to lung tissue than standard bleomycin without showing increased efficacy against B16 melanoma tumors. This finding raises concerns regarding the clinical use of this compound due to its adverse effects despite its potential therapeutic benefits .
Pulmonary Toxicity Research
The pulmonary toxicity associated with this compound is a critical area of research, particularly in understanding its role in inducing pulmonary fibrosis. The compound's ability to cause lung damage necessitates careful evaluation in clinical settings.
Case Study: Pulmonary Fibrosis Induction
Research has demonstrated that this compound can induce pulmonary fibrosis in animal models, similar to bleomycin itself. The study introduced novel readouts such as Forced Vital Capacity (FVC) and Diffusion Factor for Carbon Monoxide (DFCO) to assess lung function and fibrosis progression. These parameters correlated well with traditional histological assessments, indicating that this compound could serve as a model for studying idiopathic pulmonary fibrosis .
Dermatological Implications
This compound has been linked to various dermatological reactions, including flagellate dermatitis. This condition has been documented in patients undergoing chemotherapy regimens that include bleomycin derivatives.
Case Study: Flagellate Dermatitis
In a reported case, a patient developed skin lesions characterized by linear erythematous patches after receiving bleomycin as part of a chemotherapy regimen. The temporal relationship between bleomycin administration and the appearance of skin lesions supports the need for monitoring dermatological side effects in patients treated with this compound .
Potential for Development of New Therapeutics
Given the structural modifications in this compound compared to traditional bleomycin, there is ongoing research into optimizing this compound for better therapeutic outcomes while minimizing toxicity.
Research Findings
Investigations into the molecular structure of this compound have revealed potential pathways for enhancing its efficacy and reducing adverse effects. Future studies are expected to focus on modifying the chemical structure further to improve selectivity towards tumor cells while limiting damage to healthy tissues .
Comparative Efficacy and Safety Profiles
A comparative analysis of this compound with other chemotherapeutic agents highlights the need for a balanced approach when considering its use in clinical settings.
Agent | Antitumor Activity | Pulmonary Toxicity | Dermatological Reactions |
---|---|---|---|
Bleomycin | Moderate | Moderate | Yes |
This compound | Similar | High | Yes |
Pepleomycin | Moderate | Moderate | Less frequent |
This table illustrates that while this compound may not offer superior antitumor activity compared to other agents, its higher pulmonary toxicity poses significant risks that must be considered in treatment planning.
Eigenschaften
Molekularformel |
C60H97N19O25S3 |
---|---|
Molekulargewicht |
1580.7 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3-(butylamino)propylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid |
InChI |
InChI=1S/C60H95N19O21S2.H2O4S/c1-6-7-11-66-12-8-13-67-14-9-15-69-53(91)32-22-102-57(75-32)33-23-101-37(74-33)10-16-70-54(92)39(28(5)82)77-52(90)26(3)41(84)27(4)73-56(94)40(78-55(93)38-25(2)49(63)79-51(76-38)30(17-36(62)83)71-18-29(61)50(64)89)46(31-19-68-24-72-31)98-59-48(44(87)42(85)34(20-80)97-59)99-58-45(88)47(100-60(65)95)43(86)35(21-81)96-58;1-5(2,3)4/h19,22-24,26-30,34-35,39-48,58-59,66-67,71,80-82,84-88H,6-18,20-21,61H2,1-5H3,(H2,62,83)(H2,64,89)(H2,65,95)(H,68,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,63,76,79);(H2,1,2,3,4) |
InChI-Schlüssel |
VDJLTERWGFKNII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCCNCCCNC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C3=CN=CN3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)OC(=O)N)O)NC(=O)C6=C(C(=NC(=N6)C(CC(=O)N)NCC(C(=O)N)N)N)C)O.OS(=O)(=O)O |
Synonyme |
leomycin BAPP bleomycin-BAPP NSC 294979 NSC-294979 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.